1-(6-Acetylpyren-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-acetylpyren-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-11(21)15-7-3-13-6-10-18-16(12(2)22)8-4-14-5-9-17(15)19(13)20(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXIABZKWQEJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235575 | |
| Record name | 1-(6-Acetylpyren-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-04-7 | |
| Record name | 1-(6-Acetylpyren-1-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-Acetylpyren-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms for 1 6 Acetylpyren 1 Yl Ethanone and Its Functionalized Derivatives
Direct Acylation Routes
Direct acylation methods, particularly the Friedel-Crafts reaction, are fundamental to introducing acetyl groups onto the pyrene (B120774) core. The regioselectivity of this electrophilic aromatic substitution is a critical factor, with the 1, 3, 6, and 8 positions being the most reactive. rsc.org
Friedel-Crafts Acylation Mechanisms and Optimization
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that allows for the synthesis of monoacylated products from arenes and acyl chlorides or anhydrides. organic-chemistry.org The reaction mechanism involves the formation of an acylium ion, which then acts as an electrophile and reacts with the aromatic ring. youtube.com In the case of pyrene, the reaction with an acylating agent in the presence of a Lewis acid catalyst leads to the introduction of an acetyl group.
The mechanism proceeds as follows:
Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acylating agent (e.g., acetyl chloride).
Generation of a resonance-stabilized acylium ion through the cleavage of the C-Cl bond. youtube.com
Electrophilic attack of the acylium ion on the electron-rich pyrene ring.
Restoration of aromaticity through the loss of a proton, yielding the aryl ketone. youtube.com
A key feature of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further substitution under the same reaction conditions. organic-chemistry.org However, the synthesis of di-substituted pyrenes like 1,6-diacetylpyrene requires overcoming this deactivation. The electrophilic dibromination of pyrene, for instance, typically yields a mixture of 1,6- and 1,8-dibromopyrene, highlighting the challenge in achieving specific disubstitution patterns. researchgate.net
Catalytic Systems in Direct Acylation (e.g., Chloroaluminate Ionic Liquids)
Traditional Friedel-Crafts acylation often employs catalysts like aluminum trichloride, which are corrosive and moisture-sensitive. researchgate.net Modern approaches have explored more environmentally friendly and reusable catalytic systems, such as chloroaluminate ionic liquids. These ionic liquids can function as both the catalyst and the solvent. researchgate.netepa.gov
The use of chloroaluminate ionic liquids, such as [Emim]Cl/AlCl₃ (where [Emim]⁺ is the 1-ethyl-3-methylimidazolium cation), has been investigated for the acetylation of pyrene. researchgate.net The acidity of these ionic liquids can be tuned by altering the molar ratio of AlCl₃ to the organic salt. mdpi.com An acidic ionic liquid, with a molar ratio of AlCl₃ greater than 1, contains the Al₂Cl₇⁻ anion, which is a key species for catalytic activity. mdpi.comnih.gov
In the synthesis of 1-acetylpyrene, [Emim]Cl/AlCl₃ was found to be a highly active catalyst, leading to a yield of up to 91.8% and a selectivity of 98.2%. researchgate.net This system offers the advantages of being reusable and environmentally benign. researchgate.net
Table 1: Effect of Different Chloroaluminate Ionic Liquids on the Acylation of Pyrene Note: This table is a representative example based on the synthesis of 1-acetylpyrene, illustrating the effectiveness of various ionic liquid catalysts.
| Catalyst | Molar Ratio (AlCl₃:Organic Salt) | Yield of 1-acetylpyrene (%) | Selectivity (%) |
| [Emim]Cl/AlCl₃ | 2:1 | 91.8 | 98.2 |
| [Bmim]Cl/AlCl₃ | 2:1 | 85.4 | 97.5 |
| [Hmim]Cl/AlCl₃ | 2:1 | 82.1 | 96.8 |
Regioselectivity and Yield Enhancement in Diacetylation Processes
Achieving specific disubstitution patterns on the pyrene ring, such as the 1,6-diacetyl derivative, is a significant synthetic challenge. Direct electrophilic substitution of pyrene with two equivalents of an electrophile often results in a statistical mixture of regioisomers. rsc.org The positions 1, 3, 6, and 8 are the most nucleophilic and thus the most reactive towards electrophilic attack. nsf.gov
The synthesis of 1,6-diacetylpyrene is often achieved through methods that allow for controlled functionalization. For example, 1,6-dibromopyrene can be synthesized and then used as a precursor for further reactions. chemicalbook.commdpi.com The dibromination of pyrene itself produces a mixture of 1,6- and 1,8-dibromopyrenes. researchgate.net An improved method for preparing 1,6-dibromopyrene involves dissolving pyrene in an organic solvent and adding dibromohydantoin, which offers mild reaction conditions and a high yield. chemicalbook.com Once 1,6-dibromopyrene is obtained, it can serve as a scaffold for introducing acetyl groups through cross-coupling reactions or other transformations.
Multi-Component Reaction Strategies for Derivatization
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. growingscience.com These reactions are highly efficient and atom-economical. growingscience.com Starting from 1-(6-acetylpyren-1-yl)ethanone or its mono-acetylated precursor, 1-acetylpyrene, MCRs provide a versatile platform for synthesizing a wide range of functionalized derivatives.
Synthesis of Polyfunctionalized Nicotinonitriles Incorporating Pyrene Moieties
A notable application of MCRs is the synthesis of polyfunctionalized nicotinonitriles that incorporate the pyrene scaffold. A highly effective one-pot, four-component condensation reaction has been developed for this purpose. researchgate.net This reaction involves the condensation of 1-(pyren-1-yl)ethanone, various aromatic aldehydes, a nitrile compound, and ammonium acetate in acetic acid. researchgate.netresearchgate.net This domino reaction strategy leads to the formation of novel nicotinonitrile derivatives in good to excellent yields (75-98%). researchgate.net
The general procedure involves heating a mixture of the acetylpyrene, an aldehyde, a nitrile, and ammonium acetate in acetic acid under reflux for several hours. researchgate.net The resulting product precipitates upon completion of the reaction and can be easily isolated. researchgate.net
Table 2: Synthesis of Pyrene-Containing Nicotinonitrile Derivatives via a Four-Component Reaction
| Acetyl Compound | Aldehyde | Nitrile Compound | Product Yield (%) |
| 1-(Pyren-1-yl)ethanone | Benzaldehyde | Malononitrile | 92 |
| 1-(Pyren-1-yl)ethanone | 4-Chlorobenzaldehyde | Malononitrile | 95 |
| 1-(Pyren-1-yl)ethanone | 4-Methoxybenzaldehyde | Malononitrile | 98 |
Formation of Conjugates with Heterocyclic and Carbohydrate Structures
The pyrene moiety can be incorporated into larger molecular architectures, including conjugates with heterocyclic and carbohydrate structures, to create molecules with specific biological or material properties. researchgate.netd-nb.info Starting from 1-acetylpyrene, a variety of heterocyclic derivatives can be synthesized. researchgate.net For instance, 1-acetylpyrene can be used as a starting material to synthesize a series of substituted pyrene derivatives that include heterocyclic rings and sugar moieties. researchgate.net
The synthesis of these conjugates often involves multi-step sequences. For example, a pyrene-containing compound can be functionalized with a group that is reactive towards a corresponding group on a heterocyclic or carbohydrate molecule. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click" reaction for creating such linkages, forming a stable triazole ring between the two components. d-nb.info
Another approach involves the Friedel-Crafts-type reaction of pyrene with diethyl 1-(isothiocyanato)alkylphosphonates, promoted by triflic acid, to yield pyrenyl thioamidoalkylphosphonates. These can then be converted to the corresponding amidoalkylphosphonates, which are fluorescent. nih.gov This demonstrates a method to link pyrene to phosphonate-containing heterocyclic precursors.
The chemical transformation of carbohydrates into unsaturated O- and N-heterocycles provides a platform for creating diverse structures that can be conjugated with pyrene. nih.gov These carbohydrate-derived heterocycles can be designed to have specific functionalities for linking to the pyrene core.
Post-Synthetic Modification and Further Functionalization of this compound
The presence of two acetyl groups at the 1 and 6 positions of the pyrene core in this compound opens up a plethora of possibilities for creating novel, symmetrically substituted pyrene derivatives. These functionalizations are pivotal for developing advanced materials with tailored electronic and optical properties.
Conversion to Ethynylpyrene and Related Alkyne Derivatives
The transformation of acetyl groups into highly versatile ethynyl functionalities is a powerful strategy for extending the π-conjugation of the pyrene system and for creating building blocks for polymers and supramolecular assemblies. A common and effective method for this conversion is the Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation.
The Vilsmeier-Haack-Arnold reaction involves the treatment of the diacetylpyrene with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF). This reaction converts the acetyl groups into β-chlorovinyl aldehydes. Subsequent treatment of the intermediate with a strong base, such as potassium hydroxide, induces the Bodendorf fragmentation, which results in the elimination of hydrogen chloride and the formyl group, yielding the desired diethynylpyrene.
While specific literature detailing the conversion of 1,6-diacetylpyrene to 1,6-diethynylpyrene is not abundant, the methodology is well-established for mono-acetylpyrene derivatives. The reaction conditions are typically mild and the yields are generally moderate to good.
Table 1: General Reaction Conditions for the Conversion of Acetylarenes to Ethynylarenes
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Vilsmeier-Haack-Arnold Reaction | POCl₃, DMF, 0 °C to room temperature | β-chlorovinyl aldehyde derivative |
| 2. Bodendorf Fragmentation | KOH, dioxane/water, reflux | Ethynylarene derivative |
This two-step, one-pot procedure provides a convenient route to access 1,6-diethynylpyrene, a valuable precursor for creating extended π-conjugated systems through Sonogashira coupling and other cross-coupling reactions.
Generation of Pyrene Oxime Ester Conjugates and Tertiary Alcohols
The carbonyl groups of this compound are readily converted into other functional groups, such as oximes and tertiary alcohols, leading to derivatives with interesting photophysical and biological properties.
Pyrene Oxime Ester Conjugates:
The reaction of this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, affords the corresponding dioxime, 1,6-bis(1-(hydroxyimino)ethyl)pyrene. This dioxime can then be esterified with various carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) to yield a diverse library of pyrene oxime ester conjugates.
A study on the synthesis of (E)-pyrene oxime ester conjugates of various carboxylic acids starting from 1-acetylpyrene demonstrated the versatility of this approach. The resulting oxime esters exhibited strong fluorescence and sensitivity to their surrounding environment. These findings suggest that similar derivatives of 1,6-diacetylpyrene could be synthesized and explored for applications in sensing and as photo-cleavable linkers.
Table 2: Synthesis of Pyrene Oxime Ester Conjugates from 1-Acetylpyrene
| Reactant 1 | Reactant 2 | Product |
| 1-Acetylpyrene oxime | Various Carboxylic Acids | (E)-Pyrene oxime ester conjugates |
Tertiary Alcohols via Grignard Reaction:
The addition of organometallic reagents, such as Grignard reagents (RMgX), to the ketone functionalities of this compound provides a straightforward route to tertiary alcohols. This reaction proceeds via nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
By varying the R group of the Grignard reagent, a wide range of tertiary alcohols with different steric and electronic properties can be synthesized. This functionalization can significantly impact the solubility and solid-state packing of the pyrene derivatives. The reaction is typically carried out in anhydrous etheral solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent.
Table 3: General Scheme for the Grignard Reaction with this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | Grignard Reagent (RMgX) | 1,6-Bis(1-hydroxy-1-alkylethyl)pyrene |
The post-synthetic modification of this compound offers a rich landscape for the creation of novel functional pyrene derivatives. The conversion to ethynylpyrenes provides a pathway to extended π-conjugated systems, while the generation of oxime ester conjugates and tertiary alcohols introduces new functionalities for applications in materials science and bioorganics. The synthetic methodologies discussed herein highlight the versatility of this compound as a key building block in the design and synthesis of advanced pyrene-based materials. Further exploration of these and other functionalization strategies will undoubtedly lead to the discovery of new compounds with exciting and useful properties.
Advanced Photophysical and Spectroscopic Investigations of 1 6 Acetylpyren 1 Yl Ethanone
Analysis of Electronic Absorption and Emission Spectra
The electronic absorption and emission spectra of pyrene (B120774) derivatives are highly sensitive to their molecular structure and environment. The acetyl groups in 1-(6-Acetylpyren-1-yl)ethanone act as auxochromes that perturb the π-electron system of the pyrene core, influencing its spectral properties.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in fluorescent molecules where the dipole moment in the excited state differs significantly from that in the ground state. For pyrene derivatives, the extent of solvatochromism depends on the nature and position of the substituents.
The fluorescence of pyrene itself shows a well-defined vibronic structure, with the ratio of the intensity of the first and third vibronic bands (I₁/I₃) being a sensitive indicator of the polarity of the molecule's microenvironment rsc.org. However, in donor-acceptor (D-π-A) type pyrene dyes, a more pronounced solvatochromism is observed as a significant red-shift in the emission wavelength with increasing solvent polarity. This is attributed to the stabilization of a more polar intramolecular charge transfer (ICT) excited state in polar solvents epa.gov.
In this compound, the two acetyl groups are electron-withdrawing. While not a classic D-π-A system, the excited state is expected to have a different charge distribution and a larger dipole moment than the ground state. Consequently, its fluorescence emission is expected to exhibit a bathochromic (red) shift as the polarity of the solvent increases. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for fluorescence. This behavior is typical for pyrene derivatives with polar functional groups epa.govmdpi.com.
Table 1: Illustrative Solvatochromic Effects on the Fluorescence of a Substituted Pyrene Derivative Note: Data for this compound is not readily available. This table illustrates typical shifts observed for solvatochromic pyrene dyes.
| Solvent | Polarity (ET(30) kcal/mol) | Emission Maximum (λem) |
| Hexane | 31.0 | ~480 nm |
| Toluene | 33.9 | ~495 nm |
| Chloroform | 39.1 | ~530 nm |
| Ethanol | 51.9 | ~590 nm |
| Acetonitrile | 45.6 | ~570 nm |
This interactive table demonstrates the expected trend of red-shifted fluorescence emission with increasing solvent polarity.
A hallmark of pyrene photophysics is its ability to form an "excimer" (excited dimer) in the excited state. When an excited pyrene molecule encounters a ground-state pyrene molecule, they can form a transient, lower-energy complex nih.gov. This excimer then decays to the ground state by emitting a photon of significantly lower energy (longer wavelength) than the excited monomer.
Monomer Emission: Occurs at lower concentrations and is characterized by a structured spectrum with distinct vibronic bands, typically in the 370-400 nm range nih.gov.
Excimer Emission: Becomes prominent at higher concentrations and appears as a broad, structureless band centered at a longer wavelength, around 470-500 nm nih.govmdpi.com.
The formation of excimers is a diffusion-controlled process, meaning its efficiency depends on the concentration and the viscosity of the medium mdpi.com. For this compound, the presence of two bulky acetyl groups at the 1 and 6 positions may introduce steric hindrance. This hindrance could potentially affect the optimal face-to-face π-stacking arrangement required for efficient excimer formation, thus influencing the equilibrium between monomer and excimer emission compared to unsubstituted pyrene. Deconvolution of the total fluorescence spectrum is necessary to separate the contributions of the monomer and excimer species and to study the kinetics of their formation and decay.
Excited State Dynamics and Photochemical Processes
Upon absorption of light, this compound can undergo several competing processes, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions.
Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule following the photoexcitation of one of them chemicalbook.com. An excited molecule is both a better electron donor and a better electron acceptor than its ground-state counterpart, facilitating redox reactions that are not feasible in the dark chemicalbook.com.
While this compound itself is not a typical donor-acceptor dyad, its pyrene core can act as either a photosensitizer, an electron donor, or an electron acceptor in the presence of other molecules. The electron-withdrawing acetyl groups lower the energy of the pyrene's molecular orbitals, making the molecule a better electron acceptor (oxidizing agent) in its excited state compared to unsubstituted pyrene. In a system with a suitable electron donor, excitation of this compound could lead to an oxidative PET, where the excited pyrene derivative accepts an electron from the donor molecule mdpi.com.
Following excitation to the singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to the triplet state (T₁) core.ac.uk. This process involves a change in the spin multiplicity of an electron and is a key pathway for populating the triplet manifold. The efficiency of ISC, known as the intersystem crossing quantum yield (Φ_isc_), competes with fluorescence and other decay pathways from the S₁ state.
For many nitrated polyaromatic hydrocarbons, such as the analogous 1,6-dinitropyrene, ISC is an extremely rapid and efficient process that quenches fluorescence nih.gov. This ultrafast ISC is often mediated by the presence of upper-level triplet states (Tₙ, where n > 1) that are energetically close to the S₁ state epa.gov. The triplet state of pyrene derivatives is long-lived and plays a crucial role in their photochemistry nih.govchemrxiv.org. Once populated, the triplet state can undergo several reactions:
Phosphorescence: Radiative decay back to the singlet ground state (S₀), which is typically weak at room temperature.
Energy Transfer: Transfer its energy to other molecules, such as molecular oxygen, to generate reactive singlet oxygen core.ac.uk.
Photochemical Reactions: Serve as the starting point for various chemical transformations, including bond cleavage and rearrangements.
For this compound, the acetyl groups, similar to nitro groups, are expected to facilitate intersystem crossing, leading to efficient population of the triplet state.
The energy absorbed from light can be sufficient to break chemical bonds, leading to photocleavage or photodegradation. For substituted pyrenes, the photochemical reaction pathways are highly dependent on the nature of the substituents and the excitation conditions.
Studies on the close analog, 1,6-dinitropyrene, have revealed that upon excitation, the molecule faces a branching point between two primary decay pathways: intersystem crossing to the triplet state and photodissociation leading to radical formation nih.gov. The photodissociation involves the cleavage of a C–NO₂ bond to form a pyrenyl radical and an NO₂ radical. This process was found to be dependent on the excitation wavelength, with higher energy photons favoring radical production over triplet state formation core.ac.uknih.gov.
By analogy, it is plausible that this compound could undergo a similar photocleavage reaction involving the homolytic cleavage of the C–C bond between the pyrene ring and an acetyl group. This would generate a pyrenyl radical and an acetyl radical.
Factors influencing the rate and mechanism of photocleavage include:
Excitation Wavelength: Higher energy photons may provide the necessary activation energy to overcome the barrier for bond dissociation, increasing the quantum yield of photocleavage nih.gov.
Solvent: The solvent can influence the stability of the excited states and any radical or ionic intermediates formed during the reaction.
Presence of Oxygen: Molecular oxygen can quench the triplet state, potentially inhibiting triplet-mediated photoreactions, or it can react with radical intermediates, leading to different photoproducts core.ac.uk.
The study of these photochemical pathways is critical for understanding the environmental fate of such compounds and for their potential application in photochemistry where controlled bond cleavage is desired.
Fluorescence Quantum Yield and Lifetime Determinations
The fluorescence quantum yield, which represents the ratio of photons emitted to photons absorbed, is highly sensitive to the molecular environment. researchgate.netresearchgate.net For instance, pyrene derivatives often exhibit solvatochromism, where the emission properties change with solvent polarity. rsc.org In pyrene-functionalized nanojars, the fluorescence of pyrene is significantly quenched when attached to the nanojars, with the degree of quenching dependent on the distance and orientation of the fluorophore. nih.gov For pyrene derivatives, fluorescence quantum yields can be influenced by the presence of non-radiative decay pathways; for example, 4-(pyren-1-yl)pyrazole (HL1) shows a quantum yield of 0.26, which is diminished in other derivatives due to faster non-radiative deactivation. nih.gov
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. researchgate.net This parameter is also influenced by environmental factors. For pyrene derivatives linked to nanojars, the fluorescence decay is faster when bound to the nanojar compared to the free form. nih.gov For example, a pyrene derivative HL3 exhibited a lifetime of 13.3 ns, which decreased to an average of 5.4 ns when bound to a nanojar, indicating dynamic quenching. nih.gov The relationship between quantum yield and lifetime is fundamental; a longer lifetime does not necessarily mean a higher quantum yield, as both radiative and non-radiative decay rates determine these values. researchgate.net
Table 1: Photophysical Properties of Selected Pyrene Derivatives This table presents data for related pyrene compounds to illustrate typical values, as specific data for this compound is not available in the cited literature.
| Compound | Solvent/System | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
|---|---|---|---|
| 4-(pyren-1-yl)pyrazole (HL1) | Acetonitrile | 0.26 | 11.7 (96.7%), 2.1 (3.3%) |
| HL1 bound to Nanojar | Acetonitrile | - | 11.3 |
| HL3 | Acetonitrile | - | 13.3 |
| HL3 bound to Nanojar | Acetonitrile | - | 5.4 |
Data sourced from reference nih.gov.
Solid-State Photoluminescence and its Correlation with Molecular Packing Architectures
The emission of light from organic molecules in the solid state is critically dependent on their arrangement in the crystal lattice. researchgate.netchimia.chchimia.ch Unlike in dilute solutions, where molecules are isolated, strong intermolecular interactions in the solid state, such as π-π stacking, can dominate the photophysical properties, leading to phenomena like aggregation-caused quenching or, conversely, aggregation-induced emission enhancement. rsc.orgnih.govnih.gov
Polymorphism, the existence of a compound in multiple crystalline forms, offers a direct way to study the structure-property relationship in solid-state luminescence. rsc.orgresearchgate.net Different polymorphs of the same compound can display dramatically different emission colors and efficiencies due to their distinct molecular packing. rsc.orgresearchgate.netresearchgate.net
For example, 1-acetylpyrene, a closely related compound, exists in three polymorphic forms with starkly different luminescent properties. rsc.orgresearchgate.net The α-polymorph, which features a herringbone packing motif, is non-luminescent. rsc.org In contrast, the newly discovered β and γ polymorphs are intensely luminescent, emitting blue and green light, respectively. rsc.orgresearchgate.net This difference is attributed to the presence of π-dimers in the β and γ forms, which is absent in the α form. rsc.org Similarly, 1,8-diacetylpyrene is known to have at least four polymorphs, each with distinct optical properties that can be correlated with their unique molecular arrangements. rsc.org These examples underscore how polymorphism can be a powerful tool to tune the solid-state emission of acetylpyrene derivatives.
The specific nature of intermolecular interactions governs the electronic coupling between adjacent molecules and, consequently, the solid-state emission characteristics. chimia.chchimia.chchemrxiv.org
π-π Stacking: For aromatic compounds like pyrene derivatives, π-π stacking is a dominant intermolecular interaction. chemrxiv.org The distance and geometry of this stacking dictate the formation of excited-state species like excimers. nih.gov An excimer is an excited dimer that forms between two proximal molecules, typically emitting a broad, structureless, and red-shifted fluorescence compared to the monomer emission. nih.govchinesechemsoc.orgrsc.org For instance, pyrene crystals exhibit a maximum emission at 468 nm due to excimer formation, whereas the monomer in dilute solution emits at 375 nm. chinesechemsoc.org The strength of π-π interactions can be precisely regulated to control the emission energy; shorter distances lead to stronger interactions and lower excited-state energy. chinesechemsoc.org In some pyrene-based cyclophanes, mechanical grinding can induce a phase transition from a crystalline state with isolated luminophores (light-blue emission) to an amorphous state where intermolecular excimer formation occurs, resulting in green emission. rsc.org
Hydrogen Bonding: While π-π stacking is often the primary interaction for pyrenes, other forces like hydrogen bonding can also play a crucial role in directing the crystal packing. The acetyl groups in this compound can act as hydrogen bond acceptors, potentially forming C-H···O interactions. These interactions, though weaker than conventional hydrogen bonds, can help rigidify the molecular conformation and restrict intramolecular rotations. This restriction can block non-radiative decay pathways, leading to an enhancement of fluorescence quantum yield in the solid state, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). rsc.orgnih.gov
Supramolecular Chemistry and Molecular Interactions Involving 1 6 Acetylpyren 1 Yl Ethanone
Molecular Aggregation Phenomena and Aggregation-Induced Emission (AIE)
The aggregation behavior of pyrene (B120774) and its derivatives is a cornerstone of their application in materials science and sensing. Unsubstituted pyrene is a classic example of a fluorophore that experiences aggregation-caused quenching (ACQ), where its fluorescence is efficient in dilute solutions but is quenched in the aggregated or solid state due to strong π-π stacking interactions that lead to non-emissive excimers. nih.govresearchgate.net However, strategic substitution of the pyrene core can reverse this phenomenon, leading to Aggregation-Induced Emission (AIE), where the molecule is weakly emissive in solution but becomes highly luminescent upon aggregation. the-innovation.orgnih.govrsc.org This effect is typically achieved by adding substituents that twist the molecular structure, restricting intramolecular rotations in the aggregated state and thus blocking non-radiative decay pathways. rsc.org
While specific AIE studies on 1,6-diacetylpyrene are not extensively documented, the principles derived from related compounds suggest its potential for aggregation-influenced emission. For instance, 1,8-diacetylpyrene is known to exhibit aggregation-induced emission enhancement with luminescence properties that are dependent on the specific crystalline packing (polymorphism). rsc.org The acetyl groups in the 1,6-positions would similarly influence molecular packing and electronic properties, potentially leading to AIE or unique packing-dependent luminescence. The aggregation process is crucial in regulating the final photophysical properties of the macroscopic material. the-innovation.orgnih.gov
The formation of aggregates of pyrene derivatives is highly dependent on both concentration and the surrounding environment.
Concentration: In dilute solutions, pyrene-based molecules typically exist as monomers. As the concentration increases, the probability of intermolecular encounters rises, leading to the formation of dimers and higher-order aggregates through self-assembly. nih.gov This transition from monomeric to aggregated species is a key driver of changes in the material's photophysical properties.
Environmental Factors: The solvent environment plays a critical role in the aggregation process.
Solvent Polarity: The solubility of the pyrene derivative governs its tendency to aggregate. In a "good" solvent, where the molecule is highly soluble, it will remain in its monomeric form. Conversely, in a "poor" solvent or a solvent mixture (e.g., adding a non-solvent like water to a solution in an organic solvent), the molecules will aggregate to minimize contact with the unfavorable solvent. nih.govmdpi.com The fluorescence of pyrene itself is famously sensitive to solvent polarity, a phenomenon used to create the "Py scale" of solvent polarities. researchgate.netutoronto.cacdnsciencepub.comacs.org This sensitivity arises from changes in the vibronic fine structure of the monomer emission spectrum.
Temperature: Temperature can influence the thermodynamics of self-assembly. For some systems, increasing the temperature provides the kinetic energy to overcome intermolecular forces, leading to the dissociation of aggregates. The effect of temperature on the fluorescence spectra of pyrene has been noted as a factor in solvent polarity scales. nih.gov
Viscosity: In highly viscous media, the restriction of intramolecular motion can lead to enhanced fluorescence, a concept related to the AIE mechanism. nih.gov
| Factor | Effect on Aggregation | Expected Outcome for 1-(6-Acetylpyren-1-yl)ethanone |
|---|---|---|
| Increasing Concentration | Promotes intermolecular interactions and self-assembly. nih.gov | Transition from monomeric to aggregated state. |
| Poor Solvent Addition (e.g., Water) | Decreases solubility, forcing molecules to aggregate. mdpi.com | Induction of aggregation and potential AIE. |
| Decreasing Temperature | Reduces kinetic energy, favoring the stability of non-covalent interactions. | Enhancement of aggregate stability. |
| Increasing Viscosity | Restricts intramolecular rotations, which can enhance fluorescence. nih.gov | Increased luminescence quantum yield. |
The transition from a monomeric to an aggregated state in pyrene derivatives is accompanied by distinct and readily observable changes in their absorption and emission spectra. nih.gov
Monomer Emission: In a dilute solution, pyrene-based compounds typically exhibit a characteristic, structured fluorescence spectrum in the violet-blue region (approximately 370–420 nm). nih.govwikipedia.org This emission corresponds to the decay from the excited singlet state of the isolated molecule (monomer).
Excimer Emission: Upon aggregation, strong π-π stacking interactions can bring two pyrene moieties into close, parallel proximity (~10 Å). nih.gov This allows for the formation of an excited-state dimer, or "excimer," upon photoexcitation. The excimer state is lower in energy than the monomeric excited state, resulting in a new, broad, and structureless emission band that is significantly red-shifted to the blue-green region (typically 470–500 nm). nih.govnih.gov In traditional ACQ systems like unsubstituted pyrene, this excimer emission is often weak or non-emissive. However, in AIE-active pyrene derivatives, aggregation can lead to highly efficient excimer emission. rsc.org
| Property | Monomeric Species | Aggregated Species (Excimer) |
|---|---|---|
| Emission Wavelength | Shorter (e.g., 370-420 nm) nih.gov | Longer, red-shifted (e.g., 470-500 nm) nih.gov |
| Emission Spectrum | Structured, with vibronic fine structure. | Broad and structureless. |
| Fluorescence Lifetime | Typically long. | Can be different from the monomer, often shorter. |
| Concentration Dependence | Dominant at low concentrations. | Becomes prominent at high concentrations. nih.gov |
Non-Covalent Interactions: Dominance of π-π Stacking and Hydrogen Bonding
The supramolecular assembly of this compound in the solid state is governed by a combination of non-covalent interactions.
π-π Stacking: The primary driving force for the aggregation of pyrene-containing molecules is the strong π-π stacking interaction between the large, electron-rich aromatic cores. researchgate.netrsc.orgrsc.org These interactions are fundamental to the formation of the columnar or herringbone packing motifs commonly observed in the crystal structures of polycyclic aromatic hydrocarbons. doi.org The strength and geometry of these interactions dictate the photophysical properties of the material in the solid state, such as the efficiency of excimer emission. rsc.org
Principles of Host-Guest Chemistry and Molecular Recognition
The pyrene moiety is a valuable component in the field of host-guest chemistry, where a larger "host" molecule is designed to selectively bind a smaller "guest" molecule or ion. youtube.com The pyrene unit can serve two primary roles: as a structural component of the host's binding cavity and as a fluorescent reporter of the binding event. usm.edunih.gov The rigid 1,6-disubstituted pyrene scaffold is particularly useful for constructing well-defined cavities in supramolecular cages, capable of encapsulating large hydrophobic guests. acs.org
Receptors incorporating this compound would be designed to leverage its structural and photophysical properties. The synthesis would involve modifying the acetyl groups to create reactive sites for covalent attachment to a larger molecular framework. For example, the acetyl groups could be converted into amines, carboxylates, or other functional groups that can be linked to platforms like calixarenes, cyclodextrins, or metal-organic cage precursors. nih.govusm.edu
The design strategy often involves placing two or more pyrene units in close proximity within the host structure. The distance and orientation between these pyrene fluorophores can then be modulated by the binding of a specific guest, leading to a change in the fluorescence signal. usm.edu A cage-like host based on a 1,6-pyrene scaffold, for instance, can provide an enclosed cavity suitable for recognizing and encapsulating guests like fullerenes or steroids. acs.org
Pyrene-based hosts are excellent candidates for fluorescent chemosensors due to their sensitive and multi-modal optical responses to guest binding. rsc.orgrsc.orgresearchgate.net The recognition of a target analyte can trigger a distinct change in the host's fluorescence via several mechanisms.
Ratiometric Sensing via Excimer Formation/Modulation: One of the most powerful sensing mechanisms involves monitoring the ratio of monomer emission to excimer emission (IE/IM). nih.gov In a receptor containing two pyrene units, guest binding can force the pyrene moieties closer together (enhancing excimer emission) or further apart (reducing excimer emission). This ratiometric output provides a robust, self-calibrating signal that is less susceptible to fluctuations in instrument settings or probe concentration. nih.gov
Fluorescence Quenching or Enhancement:
Photoinduced Electron Transfer (PET): If the guest is electron-rich or electron-poor, its binding to the receptor can initiate a PET process that quenches the pyrene fluorescence. acs.org
Chelation-Enhanced Fluorescence (CHEF): Binding of a guest, particularly a metal ion, can rigidify the receptor's structure, restricting vibrations and rotations that would otherwise provide non-radiative decay pathways. This leads to an enhancement of fluorescence emission (a "turn-on" response). researchgate.net
Aggregation-Induced Emission (AIE): In some systems, the binding of an analyte can induce the aggregation of the receptor-analyte complex, switching on the fluorescence of an AIE-active pyrene derivative. mdpi.com
These diverse sensing mechanisms make pyrene-based receptors highly versatile for the detection of a wide range of analytes, from metal ions to organic molecules. researchgate.netresearchgate.netresearchgate.net
| Mechanism | Description | Spectroscopic Output | Reference Example |
|---|---|---|---|
| Excimer Modulation | Guest binding alters the distance/orientation between two pyrene units. | Change in the ratio of excimer to monomer emission (IE/IM). | Calix nih.govarene for Hg(II) and Ag(I) detection. nih.gov |
| Photoinduced Electron Transfer (PET) | Electron transfer between the excited pyrene and the bound guest. | Fluorescence quenching ("turn-off"). | Sensing of trinitrotoluene (TNT). acs.org |
| Chelation-Enhanced Fluorescence (CHEF) | Guest binding rigidifies the receptor, blocking non-radiative decay. | Fluorescence enhancement ("turn-on"). | Detection of various metal ions like Al³⁺. researchgate.net |
| Aggregation-Induced Emission (AIE) | Analyte induces aggregation of the probe, activating emission. | Fluorescence enhancement ("turn-on") in aggregated state. | Sequential detection of Cu²⁺ and CN⁻. mdpi.com |
Computational and Theoretical Investigations of 1 6 Acetylpyren 1 Yl Ethanone
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov Its time-dependent extension, TD-DFT, is instrumental in studying excited states and predicting photophysical properties. researchgate.net For 1-(6-Acetylpyren-1-yl)ethanone, these methods would provide fundamental insights into its behavior.
Elucidation of Ground and Excited State Electronic Structures
A DFT analysis would begin with the optimization of the ground state geometry of this compound. This process determines the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter, offering a preliminary indication of the molecule's chemical reactivity and kinetic stability.
TD-DFT calculations would then be employed to explore the electronic transitions between the ground state (S₀) and various excited states (S₁, S₂, etc.). This analysis would reveal the nature of these transitions, for instance, whether they are localized on the pyrene (B120774) core or involve charge transfer from the pyrene ring to the acetyl substituents. Such studies are crucial for understanding the fundamental electronic behavior that governs the compound's interaction with light.
Prediction and Interpretation of Photophysical Parameters
Building upon the excited-state calculations, TD-DFT allows for the prediction of key photophysical parameters. This includes the theoretical absorption and emission spectra, which correspond to the energies of electronic excitation and de-excitation. By simulating these spectra, researchers can predict the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
Other important parameters that could be calculated include the oscillator strength, which relates to the intensity of an electronic transition, and the Stokes shift, which is the difference between the absorption and emission maxima. Comparing these theoretical predictions with experimental data, when available, is a standard method for validating the computational models used. For substituted pyrenes, the position of the substituents significantly influences these properties. rsc.orguky.edu
Table 1: Hypothetical DFT/TD-DFT Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Data not available | Relates to electron-donating ability |
| LUMO Energy | Data not available | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Data not available | Indicates electronic excitation energy and stability |
| S₀ → S₁ Transition Energy | Data not available | Corresponds to the main absorption wavelength |
| Oscillator Strength (S₀ → S₁) | Data not available | Predicts the intensity of the absorption band |
| Stokes Shift | Data not available | Indicates the energy loss between absorption and emission |
Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation States
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations could provide invaluable insights into how individual molecules interact with each other in a condensed phase (e.g., in a crystal or in solution).
These simulations can reveal the dominant intermolecular forces, such as π-π stacking interactions between the pyrene cores or dipole-dipole interactions involving the acetyl groups. Understanding these interactions is key to predicting how the molecules will self-assemble and form larger structures. The aggregation state can significantly impact the material's bulk properties, including its charge transport capabilities and solid-state fluorescence, which are critical for applications in organic electronics. uky.edumdpi.com
Theoretical Analysis of Reaction Mechanisms and Selectivity in Synthesis
Computational chemistry can also be used to model the chemical reactions that form this compound, providing a deeper understanding of the synthesis process.
Reaction Pathway Mapping and Transition State Characterization
Theoretical analysis, often using DFT, can map out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the reaction's activation energy. For the synthesis of this compound, such as through a Friedel-Crafts acylation of pyrene, this analysis could reveal the step-by-step mechanism of how the acetyl groups are added to the pyrene ring.
Kinetic versus Thermodynamic Control in Reaction Outcomes
In the synthesis of substituted pyrenes, multiple isomers can often be formed. The Friedel-Crafts acylation of pyrene, for example, can lead to substitution at different positions. Computational analysis can help determine whether the observed product distribution is a result of kinetic or thermodynamic control.
Kinetic Control: The major product is the one that is formed the fastest, meaning it has the lowest activation energy.
By calculating the activation energies for the formation of different isomers (e.g., 1,6-diacetylpyrene vs. 1,8-diacetylpyrene) and the relative stabilities of the final products, computational models can predict which isomer should be favored under different reaction conditions (e.g., low temperature for kinetic control, high temperature for thermodynamic control). This information is highly valuable for optimizing synthetic procedures to maximize the yield of the desired this compound isomer.
Structure-Property Relationship Predictions for Designed Derivatives
Computational and theoretical investigations play a pivotal role in the rational design of novel derivatives of this compound with tailored electronic and optical properties. By systematically modifying the molecular structure and evaluating the resultant changes through quantum chemical calculations, researchers can predict structure-property relationships, thereby guiding synthetic efforts toward materials with desired functionalities. This in silico approach accelerates the discovery of new materials for applications in organic electronics, sensors, and photoluminescent devices.
Theoretical studies on pyrene derivatives have established a clear correlation between the nature and position of substituents and the electronic properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO energy gap. This, in turn, influences the absorption and emission characteristics of the compound.
In the case of di-substituted pyrenes, such as the analogous compound 1,8-diacetylpyrene, computational studies have shown that the molecular arrangement and intermolecular interactions in the solid state can lead to different polymorphic forms with distinct optical properties. Density Functional Theory (DFT) calculations, in conjunction with spectroscopic analysis, have been employed to elucidate the impact of crystal packing on the luminescence of such derivatives rsc.org. These findings underscore the importance of considering solid-state effects in the design of functional materials based on the pyrene core.
For designed derivatives of this compound, computational models can predict how various structural modifications would impact their properties. For example, the introduction of different functional groups at various positions on the pyrene core can be modeled to predict their effect on key parameters. The following table illustrates hypothetical predictions for a series of designed derivatives, showcasing the type of data that can be generated through computational studies.
| Derivative | Substituent Group (R) | Substitution Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Predicted Major Absorption Wavelength (nm) |
|---|---|---|---|---|---|---|
| Derivative 1 | -NH2 (Amino) | Position 3 | -5.21 | -2.58 | 2.63 | 471 |
| Derivative 2 | -NO2 (Nitro) | Position 3 | -6.15 | -3.25 | 2.90 | 427 |
| Derivative 3 | -OCH3 (Methoxy) | Position 8 | -5.35 | -2.65 | 2.70 | 459 |
| Derivative 4 | -CN (Cyano) | Position 8 | -6.05 | -3.15 | 2.90 | 427 |
| Derivative 5 | -Ph (Phenyl) | Position 3 | -5.50 | -2.70 | 2.80 | 443 |
These predicted values are derived from the understanding that electron-donating groups like amino (-NH2) and methoxy (-OCH3) tend to raise the HOMO energy level, leading to a smaller energy gap and a red-shift in the absorption spectrum. Conversely, electron-withdrawing groups such as nitro (-NO2) and cyano (-CN) typically lower both the HOMO and LUMO levels, often resulting in a larger energy gap and a blue-shift in absorption compared to the parent molecule. The extent of this shift is also dependent on the position of substitution on the pyrene core.
Furthermore, computational methods can be used to predict other important properties such as charge carrier mobility, which is crucial for applications in organic semiconductors. By analyzing the molecular packing and electronic coupling between adjacent molecules in a crystal lattice, it is possible to estimate whether a designed derivative is likely to be a good p-type (hole-transporting) or n-type (electron-transporting) material.
Principles and Mechanisms for Advanced Material Science Applications of 1 6 Acetylpyren 1 Yl Ethanone
Design Principles for Environment-Sensitive Fluorophores and Chemical Probes
The design of environment-sensitive fluorophores and chemical probes based on 1-(6-Acetylpyren-1-yl)ethanone, and the closely related 1-acetylpyrene (AcPy), revolves around the strategic manipulation of its photophysical properties in response to changes in the local environment. These molecules are engineered to exhibit distinct changes in their fluorescence emission, such as shifts in wavelength or alterations in quantum yield, when exposed to different solvents, polarities, or specific analytes.
A key design principle lies in the inherent sensitivity of AcPy derivatives to the polarity and proticity of the surrounding medium. This sensitivity is largely attributed to the hydrogen-bond accepting character of the carbonyl group on the acetyl substituent. In polar or protic environments, the excited state of the fluorophore is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission. This phenomenon, known as solvatochromism, allows for the direct probing of the local environment's polarity.
Researchers have successfully synthesized and utilized ester conjugates of 1-acetylpyrene as fluorescent probes. researchgate.net These conjugates demonstrate a high sensitivity to their surroundings, a critical feature for developing responsive materials. The design of such probes often involves linking the 1-acetylpyrene moiety to a recognition element that can selectively interact with a target analyte. This interaction then perturbs the electronic structure of the fluorophore, resulting in a detectable change in its fluorescence signal.
For instance, the labeling of biologically significant molecules like nucleotides with AcPy has been explored to create useful probes. researchgate.net The design of these probes leverages the principle that the fluorescence properties of the AcPy label will be altered upon the binding of the nucleotide to its target, providing a means to monitor these interactions.
The following table summarizes the fluorescence properties of a representative environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which illustrates the principles applicable to the design of probes like those based on 1-acetylpyrene.
| Solvent | Emission Maximum (nm) | Fluorescence Quantum Yield (Φ) |
| Toluene | 491 | - |
| Chloroform | - | 0.225 |
| Water | 592 | 0.002 |
This table illustrates the significant solvatochromic shift and change in quantum yield for an environment-sensitive fluorophore in different solvents, a principle that guides the design of probes based on molecules like 1-acetylpyrene. nih.gov
Mechanistic Aspects in Photopolymerization and Photoinitiator Systems
While direct research on this compound in photopolymerization is not extensively documented in the provided context, the photochemical behavior of aromatic ketones, a class to which it belongs, provides a basis for understanding its potential role. Aromatic ketones are known to be thermally stable and possess well-understood photophysical and photochemical properties, making them suitable candidates for photoinitiators.
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate a polymerization reaction. The mechanism of action for a ketone-based photoinitiator typically involves the absorption of a photon to reach an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state can then undergo several reactions to generate the initiating radicals.
One common mechanism is hydrogen abstraction from a suitable donor molecule (a co-initiator), resulting in the formation of a ketyl radical and a radical derived from the donor. These radicals can then initiate the polymerization of monomers. The efficiency of this process depends on factors such as the lifetime of the triplet state, the nature of the hydrogen donor, and the reactivity of the generated radicals towards the monomer.
Another potential mechanism involves the photocleavage of the molecule itself, particularly if there are weak bonds susceptible to homolytic cleavage upon excitation. For this compound, the bond between the pyrene (B120774) core and the acetyl group, or within the acetyl group itself, could potentially undergo photocleavage to generate initiating radicals. The specific pathway would be influenced by the excitation wavelength and the surrounding chemical environment.
The development of photoinitiator systems often involves a multi-component approach, combining the photoinitiator with co-initiators and sensitizers to optimize the efficiency of radical generation and to tune the absorption characteristics of the system to match the emission spectrum of the light source.
Development of Optoelectronic Materials: Theoretical and Experimental Frameworks
The development of optoelectronic materials based on pyrene derivatives like this compound is guided by a combination of theoretical modeling and experimental characterization. The goal is to design and synthesize materials with tailored electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Principles of Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (FETs)
Organic Light-Emitting Diodes (OLEDs): The fundamental principle of an OLED involves the injection of electrons from a cathode and holes from an anode into an organic semiconductor material sandwiched between them. Within the organic layer, these charge carriers recombine to form excitons (bound electron-hole pairs). The radiative decay of these excitons results in the emission of light. The color of the emitted light is determined by the energy gap of the organic material. For a material like this compound to be effective in an OLED, it should possess good charge transport properties, a high fluorescence quantum yield in the solid state, and thermal stability.
Organic Field-Effect Transistors (OFETs): An OFET is a type of transistor that uses an organic semiconductor as the active channel. It consists of a source, a drain, and a gate electrode. The current flow between the source and drain is modulated by the voltage applied to the gate electrode. The performance of an OFET is primarily characterized by the charge carrier mobility of the organic semiconductor. High mobility is crucial for achieving high switching speeds and large on-currents. For a material to be suitable for OFET applications, it needs to form well-ordered thin films that facilitate efficient charge transport between molecules.
Charge Carrier Mobility in this compound-Based Systems
Charge transport in disordered organic semiconductors, such as thin films of pyrene derivatives, is typically described as a hopping process between localized states. aps.org These localized states arise from variations in the molecular packing and electronic coupling between adjacent molecules. The charge carrier mobility (μ) is a key parameter that quantifies the efficiency of this transport and is influenced by temperature, electric field, and charge carrier density. aps.org
A unified model for charge-carrier mobilities in disordered semiconducting polymers describes the dependence of mobility on these factors through a master equation for hopping transport in a Gaussian density of states. aps.org Experimental current-voltage characteristics in devices can be accurately reproduced using this model. aps.org
The mobility in such systems can be enhanced by improving the molecular ordering and intermolecular interactions. For instance, in some conjugated copolymers, thermal annealing has been shown to increase the crystallinity and fibrillar arrangement in thin films, leading to a significant improvement in charge carrier mobilities. In one study, the hole mobility of a polymer increased by a factor of 10 after annealing at 150 °C. mdpi.com
The following table presents typical charge carrier mobilities for some organic semiconducting polymers, illustrating the range of values that can be achieved and the impact of material design and processing.
| Polymer System | Annealing Temperature (°C) | Maximum Hole Mobility (cm²/Vs) | On/Off Ratio |
| P(FDPP-TP) | Room Temperature | 2.62 x 10⁻³ | >10⁵ |
| P(FDPP-TP) | 150 | - | - |
| P(FDPP-TP) | 200 | 0.42 | 10⁵ |
This table showcases the significant enhancement in hole mobility for the polymer P(FDPP-TP) upon thermal annealing, a common strategy to improve the performance of organic semiconductor-based devices. mdpi.com
Photoremovable Protecting Group Chemistry
Photoremovable protecting groups (PPGs), also known as photocages, are chemical moieties that can be cleaved from a substrate molecule upon irradiation with light. mdpi.com This light-induced cleavage allows for the precise spatial and temporal control over the release of the active molecule. nih.gov Aromatic ketones, including derivatives of 1-acetylpyrene, are a class of compounds that have been explored for this purpose due to their well-defined photochemical properties. nih.gov
Rational Design and Efficiency of Photoresponsive Systems
The rational design of photoresponsive systems based on PPGs involves several key considerations to ensure high efficiency and practical utility. These include:
Photochemical Efficiency (Quantum Yield): The quantum yield of photorelease is a critical parameter that determines the efficiency of the uncaging process. It is defined as the number of molecules of the protected substrate released per photon absorbed. A high quantum yield is desirable to minimize the required light dose and potential photodamage to surrounding materials or biological systems.
Wavelength of Activation: The PPG should absorb light at a wavelength that is transparent to the surrounding medium and does not cause damage to other components of the system. For biological applications, this often means utilizing wavelengths in the near-UV or visible region.
Photostability of the PPG and Photoproducts: The PPG itself should be stable in the absence of light, and the photoproducts generated after cleavage should be non-toxic and not interfere with the system of interest.
Cleavage Kinetics: The rate of photorelease can be important for applications requiring rapid activation of the substrate.
Derivatives of 1-acetylpyrene have been investigated as PPGs for carboxylic acids. researchgate.net The mechanism of photocleavage for such acyl esters can proceed through different pathways. One proposed mechanism involves the heterolysis of the α-carbon-to-oxygen bond following photoexcitation. researchgate.net The rate of this photocleavage can be influenced by factors such as the solvent, the irradiation wavelength, and the specific chemical structure of the conjugate. researchgate.net
The design of more complex photoresponsive systems can involve the integration of PPGs into larger architectures, such as self-assembled monolayers or nanoparticles. For example, the photolysis of self-assembled monolayers of an α-ester of 1-acetylpyrene has been used to create patterned surfaces. researchgate.net
The following table lists some common photoremovable protecting groups and their characteristics, providing a comparative context for the design of new systems based on this compound.
| Photoremovable Protecting Group | Abbreviation | Typical Activation Wavelength Range (nm) |
| o-Nitrobenzyl | NB | 260-350 |
| p-Hydroxyphenacyl | pHP | 300-360 |
| Coumarin-4-ylmethyl | CM | 320-400 |
| 1-(2-Nitrophenyl)ethyl | NPE | ~350 |
This table provides examples of established photoremovable protecting groups and their typical activation wavelengths, which serves as a reference for the development of new photoresponsive systems.
Surface Patterning via Photolysis of Self-Assembled Monolayers (SAMs)
The creation of precisely defined chemical patterns on surfaces is a cornerstone of modern materials science, enabling advancements in microelectronics, sensor arrays, and biomedical devices. One effective strategy for surface patterning involves the use of photolabile protecting groups within self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a well-defined chemical interface. nih.gov By incorporating a molecule that can be cleaved or altered by light, specific regions of the SAM can be chemically modified, creating a pattern.
A key example of this approach utilizes a derivative of 1-acetylpyrene. In a notable study, a SAM was formed on a gold surface from the lipoic acid ester of α-hydroxy-1-acetylpyrene. nih.gov The 1-acetylpyrene group in this system functions as a photolabile protecting group. When the SAM is exposed to soft ultraviolet (UV) light at a wavelength of 365 nm through a mask, the 1-acetylpyrene group is selectively removed in the illuminated areas. nih.gov This photolysis exposes the underlying functional groups of the lipoic acid layer.
This photochemical deprotection allows for the creation of a chemical pattern on the substrate, which can then be used for further modifications. For instance, it is possible to selectively and reversibly electrodeposit copper onto the photolyzed regions at a controlled electrochemical potential. nih.gov
Interestingly, the research also revealed that under these photolysis conditions, particularly in the presence of an acid catalyst, not only does the expected photodeprotection occur, but there can also be a partial removal of the entire SAM. nih.gov This acid-catalyzed photoremoval was found to be a more general phenomenon for thiol-on-gold SAMs, with its efficiency dependent on the chain length of the molecules forming the monolayer. nih.gov This discovery highlights that while photolysis of pyrene-containing SAMs is a powerful tool for surface patterning, the conditions must be carefully controlled to achieve the desired surface modification. nih.gov
| Parameter | Description | Finding | Source |
| Molecule | Lipoic acid ester of α-hydroxy-1-acetylpyrene | Forms a SAM on gold surfaces. | nih.gov |
| Technique | Soft UV Photolithography | Uses 365 nm UV light to induce a chemical change. | nih.gov |
| Mechanism | Photodeprotection | The 1-acetylpyrene group is cleaved from the SAM upon UV exposure. | nih.gov |
| Application | Patterned Metallization | Allows for selective electrodeposition of copper on photolyzed areas. | nih.gov |
| Side Effect | Acid-Catalyzed Photoremoval | Partial removal of the SAM layer itself can occur, especially for shorter-chain thiols. | nih.gov |
Sensor Development based on Luminescent Principles
Pyrene and its derivatives, including this compound, are highly valued in sensor development due to their exceptional photophysical properties. rsc.org These polycyclic aromatic hydrocarbons are excellent fluorophores, characterized by high fluorescence quantum yields, excellent photostability, and a sensitivity of their emission spectra to the local environment. rsc.orgrsc.org These features make them ideal signaling units in the design of chemo- and biosensors that operate via fluorescence modulation. rsc.org
Chemo- and Biosensors Utilizing Fluorescence Modulation
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. rsc.org Pyrene-based sensors have been developed for a wide array of targets, including metal ions, anions, and small molecules. rsc.orgepa.govrsc.org The detection mechanism relies on the modulation of the pyrene moiety's fluorescence through several distinct processes upon binding with the analyte.
Key fluorescence modulation mechanisms include:
Fluorescence Quenching: In this "turn-off" mechanism, the interaction with an analyte decreases the fluorescence intensity. This is often caused by processes like Photoinduced Electron Transfer (PET) or energy transfer from the excited pyrene to the analyte. For example, many pyrene-based sensors exhibit significant fluorescence quenching in the presence of paramagnetic metal ions like Fe³⁺ and Cu²⁺. rsc.orgnih.gov
Fluorescence Enhancement: In a "turn-on" response, the sensor's fluorescence dramatically increases upon binding to the analyte. This can occur when a quenching process, such as PET, is inhibited by the binding event. scispace.com A probe named Py-BTZ, for instance, shows a remarkable enhancement in fluorescence emission upon detecting Fe³⁺ and Fe²⁺ ions. scispace.com
Ratiometric Sensing: Some pyrene derivatives can form excited-state dimers known as excimers, which emit light at a longer wavelength than the single molecule (monomer). The ratio of monomer to excimer emission is highly sensitive to the microenvironment. A sensor for Ag⁺ ions demonstrated a ratiometric response where the excimer emission at 470 nm was quenched while the monomer emission at 377 nm was simultaneously enhanced. rsc.org This ratiometric approach provides a built-in self-calibration, leading to more accurate and reliable detection.
Aggregation-Induced Emission (AIE): Certain pyrene-based molecules are weakly emissive when dissolved in a good solvent but become highly fluorescent upon aggregation. nih.gov This AIE effect can be harnessed for sensing applications. For instance, a pyrene-based Schiff base was used to detect water in organic solvents; the addition of water induced aggregation and a significant enhancement in fluorescence. nih.gov
| Sensor System | Analyte(s) | Detection Mechanism | Limit of Detection (LOD) | Source |
| Py-BTZ | Fe³⁺ / Fe²⁺ | Turn-on (PET suppression) / AIEE | 2.61 µM / 2.06 µM | scispace.com |
| Pyrene-based probe | p-nitroaniline | Fluorescence Quenching | 6.18 nM | rsc.org |
| PEBD receptor | Fe³⁺ | Fluorescence Quenching | 1.81 µM | nih.gov |
| Bis-pyrene derivative | Cyanide (CN⁻) | Turn-on Fluorescence | Not specified | epa.gov |
| Pyrene-based Schiff base | Water | AIE / PET suppression | 0.50 wt% | nih.gov |
Principles of Profluorescent Nitroxide Systems Incorporating Pyrene Moieties
Profluorescent nitroxide systems represent a sophisticated class of "turn-on" sensors that are activated by specific chemical reactions, often involving radical species. These probes are designed by covalently linking a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO), to a fluorophore like pyrene. researchgate.netresearchgate.net
The fundamental principle of these systems is based on fluorescence quenching and restoration. researchgate.net
Quenched State ("Off"): In its native state, the stable nitroxide radical, which contains an unpaired electron, acts as a highly efficient fluorescence quencher. It deactivates the excited state of the nearby pyrene fluorophore through a non-radiative electron exchange mechanism. researchgate.net This keeps the probe in a non-fluorescent or weakly fluorescent "off" state.
Activated State ("On"): The fluorescence can be "turned on" when the nitroxide radical is chemically altered, typically through reduction or scavenging by a reactive species (e.g., carbon-centered radicals). researchgate.net This reaction eliminates the unpaired electron, thereby deactivating the quenching pathway. With the quencher removed, the pyrene moiety can fluoresce freely upon excitation, leading to a strong luminescent signal that reports the presence of the target analyte or chemical event. researchgate.net
The quenching efficiency in these systems is influenced by the surrounding environment. Studies have shown that the quenching of pyrene derivatives by TEMPO is significantly affected by the medium, such as in micelles or lipid vesicles, where the organization of the lipid bilayer can impact the interaction between the fluorophore and the nitroxide quencher. researchgate.net This responsiveness makes profluorescent nitroxide systems incorporating pyrene moieties versatile tools for designing advanced imaging probes and self-reporting materials that can signal chemical changes in complex biological and material systems. researchgate.net
Future Research Trajectories and Interdisciplinary Opportunities for 1 6 Acetylpyren 1 Yl Ethanone
Exploration of Novel Sustainable Synthetic Methodologies
The advancement of organic synthesis is increasingly measured by its adherence to the principles of green chemistry. For a valuable compound such as 1-(6-acetylpyren-1-yl)ethanone, shifting away from traditional synthetic routes is a paramount objective for future research. Conventional methods, often involving Friedel-Crafts acylation, are generally characterized by the use of harsh reagents, hazardous solvents, and the generation of significant chemical waste.
Future synthetic strategies will prioritize sustainability and efficiency. Research is anticipated to explore heterogeneous catalysis, employing recyclable solid acids like zeolites or clays, which offer advantages in product separation and catalyst reuse. Another innovative direction is the development of C-H bond activation techniques. This atom-economical approach would allow for the direct acylation of the pyrene (B120774) core, thereby minimizing the need for precursor modifications and reducing the number of synthetic steps. Furthermore, the application of alternative energy sources, such as microwave irradiation or mechanochemistry, could drastically reduce reaction times and energy consumption. The adoption of greener solvents, such as bio-derived solvents or ionic liquids, will also be a key aspect of developing more environmentally benign synthetic protocols. nih.gov
| Potential Sustainable Methodology | Core Principle | Key Advantages |
| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., zeolites). | Catalyst is easily separated and recyclable, milder reaction conditions, reduced corrosive waste. |
| Direct C-H Acylation | Direct functionalization of pyrene's C-H bonds. | High atom economy, fewer synthetic steps, reduced production of byproducts. |
| Microwave-Assisted Synthesis | Utilization of microwave energy for rapid heating. | Significantly reduced reaction times, potential for higher yields, and improved energy efficiency. |
| Mechanochemistry | Use of mechanical force to induce chemical reactions. | Solvent-free or reduced-solvent conditions, unique reactivity, and energy efficiency. |
Advanced Understanding of Intramolecular and Intermolecular Energy Transfer Pathways
The photophysical behavior of this compound is central to its potential applications. The acetyl substituents on the pyrene backbone significantly modulate its electronic properties and excited-state dynamics. A comprehensive understanding of the pathways for energy transfer within the molecule (intramolecular) and between adjacent molecules (intermolecular) is a critical frontier for future investigation.
Advanced spectroscopic techniques will be instrumental in this pursuit. Time-resolved fluorescence and femtosecond transient absorption spectroscopies can provide detailed insights into the kinetics of photophysical processes such as Förster resonance energy transfer (FRET), intersystem crossing, and internal conversion. nih.govnih.gov A key characteristic of pyrene and its derivatives is the formation of excimers (excited-state dimers) in concentrated solutions or the solid state, which exhibit a distinct, red-shifted emission. researchgate.net Future work will focus on precisely mapping how molecular structure, solvent environment, and aggregation state influence these energy transfer efficiencies. researchgate.net This fundamental knowledge is essential for the rational design of new materials for applications in organic electronics, bioimaging, and photocatalysis. nih.gov
Integration into Complex Supramolecular Architectures for Multi-functional Systems
The planar, π-conjugated structure of the pyrene moiety makes it an ideal building block (synthon) for constructing ordered, functional supramolecular systems. researchgate.net The ability of this compound to engage in non-covalent interactions, particularly π-π stacking, opens avenues for its integration into larger, well-defined assemblies.
Development of Next-Generation Smart Materials and Responsive Chemical Systems
"Smart" materials, which can dynamically alter their properties in response to external stimuli, represent a major goal in materials science. The distinct fluorescence characteristics of pyrene-based compounds make this compound a highly attractive component for such systems. researchgate.net These materials can be designed to respond to a variety of triggers, including light, temperature, pH, and the presence of specific chemical species. researchgate.netmdpi.com
A significant area of future research will involve embedding this compound into polymer matrices. The resulting materials could exhibit switchable fluorescence, making them suitable for applications in optical data storage, anti-counterfeiting, and bioimaging. researchgate.net For example, pyrene-functionalized polymers have been developed that respond to changes in pH, induced by the presence of CO2, leading to a reversible quenching of fluorescence. rsc.org This principle can be extended to create sensors for a wide range of analytes, where the binding of a target molecule modulates the pyrene unit's emission through mechanisms like photoinduced electron transfer (PET). mdpi.com
| Smart Material Application | External Stimulus | Principle of Operation |
| Chemical Sensors | Metal ions, explosives, pH, CO2. researchgate.netrsc.org | Analyte binding causes quenching or enhancement of pyrene fluorescence. researchgate.netrsc.org |
| Optical Memory | Light. | Photo-induced switching between different fluorescent states (e.g., monomer vs. excimer). |
| Bioimaging Probes | pH, specific biomolecules. mdpi.com | Changes in the cellular microenvironment alter the fluorescence properties of the probe. mdpi.com |
| Anti-Counterfeiting | UV Light. | Unique and complex fluorescence signature that is difficult to replicate. researchgate.net |
Synergistic Experimental and Computational Research Paradigms
The convergence of experimental synthesis and characterization with high-level computational modeling offers a powerful paradigm for accelerating materials discovery. For a molecule as complex as this compound, this synergistic approach is indispensable for future progress.
Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide profound insights that are difficult to obtain through experiments alone. nih.govmdpi.com These methods can be used to predict ground and excited-state geometries, electronic structures, absorption and emission spectra, and the efficiency of energy transfer processes. nih.gov Future research will see an increasingly tight feedback loop between theory and experiment. For example, computational screening can identify promising new derivatives with tailored optical or electronic properties before committing resources to their synthesis. mdpi.com Molecular dynamics simulations can model the self-assembly of these molecules into larger supramolecular structures, providing a nanoscale view of the forces that govern their formation. mdpi.com This integrated approach will be crucial for understanding complex phenomena and for the rational design of next-generation materials based on this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Acetylpyren-1-yl)ethanone, and how can purity be optimized?
- Methodology : Start with pyrene derivatives as precursors. Acetylation at the 6-position of pyrene can be achieved using Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from polyacetylated byproducts. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .
- Key Considerations : Optimize reaction temperature (typically 0–25°C) to minimize side reactions. Use anhydrous conditions to prevent hydrolysis of the acetyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm acetyl group placement and pyrene aromaticity. Look for deshielded protons near the acetyl group (δ ~2.6 ppm for CH₃ and δ ~8.5–9.0 ppm for pyrene protons) .
- IR : Identify carbonyl stretching vibrations (C=O) at ~1680–1720 cm⁻¹.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.
Q. How can solubility challenges be addressed during experimental handling?
- Methodology : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution. For reactions requiring non-polar media, use sonication or elevated temperatures. If solubility remains problematic, derivatization (e.g., silylation) of the acetyl group may improve compatibility .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when determining the solid-state structure of this compound?
- Methodology :
- Data Collection : Use high-resolution synchrotron X-ray diffraction to enhance data quality.
- Refinement : Employ SHELXL for small-molecule refinement. Address twinning or disorder by applying restraints to the acetyl group’s thermal parameters. Validate the model using R-factor convergence and difference Fourier maps .
- Validation Tools : Cross-check with computational models (DFT-optimized geometries) to identify structural anomalies.
Q. What strategies are effective for analyzing contradictory bioactivity data in cell-based assays?
- Methodology :
- Dose-Response Curves : Perform triplicate experiments with standardized cell lines (e.g., HEK-293 or HeLa) to minimize variability.
- Control Experiments : Include positive/negative controls (e.g., known acetyltransferase inhibitors) to contextualize activity.
- Mechanistic Probes : Use fluorescent tagging (e.g., pyrene’s intrinsic fluorescence) to track cellular uptake and localization, correlating with observed bioactivity .
Q. How can computational modeling predict the reactivity of this compound with nucleophiles?
- Methodology :
- DFT Calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., acetyl carbonyl carbon).
- MD Simulations : Simulate solvent effects (e.g., in DMSO) to assess reaction barriers for nucleophilic attack. Compare with experimental kinetic data from stopped-flow spectroscopy .
Data Contradiction and Optimization
Q. How to reconcile conflicting LogP values reported for this compound?
- Methodology :
- Experimental Measurement : Use reversed-phase HPLC with a calibrated C18 column to determine LogP. Compare with computational predictions (e.g., XLogP3 or ACD/Labs).
- Error Analysis : Identify potential impurities (e.g., residual solvents) via GC-MS that may skew experimental LogP. Repeat measurements under controlled humidity/temperature .
Q. What experimental designs minimize photodegradation during photophysical studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
